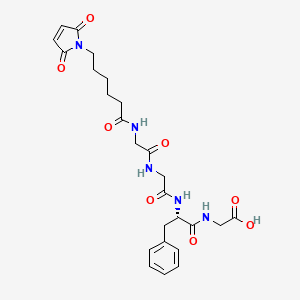

MC-Gly-Gly-Phe-Gly

Description

Overview of Antibody-Drug Conjugates (ADCs) and Prodrugs

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that exemplify the application of advanced linker technology. cam.ac.uknih.gov An ADC is a complex molecule composed of three primary components: a monoclonal antibody (mAb), a potent cytotoxic drug (payload), and a chemical linker that covalently connects the two. nih.govcrownbio.comaacrjournals.org The monoclonal antibody is engineered to selectively bind to a specific antigen that is overexpressed on the surface of cancer cells. acs.org This high specificity allows the ADC to act as a sophisticated delivery vehicle, navigating through the bloodstream to home in on tumor cells. aacrjournals.orgfrontiersin.org Upon binding to the target antigen, the ADC-antigen complex is typically internalized by the cancer cell through a process called receptor-mediated endocytosis. aacrjournals.org Once inside the cell, the linker is cleaved, releasing the cytotoxic payload to induce cell death. crownbio.com This targeted delivery mechanism distinguishes ADCs from traditional chemotherapy, which often damages healthy, rapidly dividing cells in addition to cancer cells. nih.gov

The concept of a prodrug is fundamental to understanding how ADCs function. A prodrug is an inactive or less active drug derivative that is converted into its active form within the body, often at the intended site of action. otago.ac.nz ADCs can be considered a sophisticated form of prodrug, where the conjugated antibody-linker-payload complex is the inactive form. tesisenred.net The cytotoxic payload remains dormant and non-toxic while attached to the antibody, preventing widespread systemic toxicity. The transformation to the active, cell-killing drug occurs only after specific conditions are met, such as the enzymatic environment within a cancer cell, which triggers the cleavage of the linker. otago.ac.nztesisenred.net

The Design Rationale for Cleavable Linkers in Bioconjugation

Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the extracellular environment (bloodstream) and the intracellular environment of tumor cells. frontiersin.org There are several strategies for designing cleavable linkers, each based on a different release mechanism:

Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers used in FDA-approved ADCs. snmjournals.org They incorporate specific peptide sequences that are recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells. biochempeg.comnih.gov The acidic and enzyme-rich environment of the lysosome provides an ideal setting for the selective release of the drug. tcichemicals.com

pH-Sensitive Linkers: These linkers are designed to be stable at the neutral pH of blood (around 7.4) but to hydrolyze and release the payload in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8). biochempeg.com Hydrazone linkers are a classic example of this technology. biochempeg.com

Redox-Sensitive Linkers: This strategy utilizes the difference in redox potential between the extracellular and intracellular environments. Linkers containing disulfide bonds, for instance, are stable in the bloodstream but are readily cleaved in the reducing environment of the cell, which has a higher concentration of molecules like glutathione (B108866). cam.ac.uk

Positioning of MC-Gly-Gly-Phe-Gly within Advanced Bioconjugation Platforms

This compound is a specific, protease-cleavable linker that has been successfully integrated into advanced, clinically approved ADC platforms. broadpharm.comtargetmol.com It consists of a maleimidocaproyl (MC) group, which serves as the attachment point to the antibody, followed by a tetrapeptide sequence: Glycine-Glycine-Phenylalanine-Glycine. broadpharm.com This peptide sequence is designed to be a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in various types of cancer cells. nih.govmdpi.comigem.org

The significance of the this compound linker is highlighted by its incorporation in the highly successful ADC, Trastuzumab deruxtecan (B607063). crownbio.comprecisepeg.com This ADC targets the HER2 receptor and has demonstrated significant efficacy in treating certain types of breast and gastric cancers. crownbio.com The Gly-Gly-Phe-Gly sequence is specifically cleaved within the tumor cell lysosome, leading to the release of the potent topoisomerase I inhibitor payload. mdpi.comigem.org The use of this tetrapeptide linker in a prominent, FDA-approved therapeutic underscores its importance and effectiveness in modern bioconjugation strategies, representing a key example of how sophisticated linker design contributes to the success of targeted cancer therapies.

Data Tables

Table 1: Comparison of Common Cleavable Linker Chemistries

| Linker Type | Cleavage Trigger | Example Moiety | Common Location of Cleavage |

| Enzyme-Cleavable | Proteases (e.g., Cathepsins) | Dipeptides (e.g., Val-Cit), Tetrapeptides (e.g., Gly-Gly-Phe-Gly) | Lysosome |

| pH-Sensitive | Acidic Environment | Hydrazones, Carbonates | Endosome, Lysosome |

| Redox-Sensitive | Reducing Agents (e.g., Glutathione) | Disulfide Bonds | Cytosol |

Table 2: Examples of ADCs with Enzyme-Cleavable Linkers

| ADC Name | Linker Type | Peptide Sequence | Target Antigen |

| Brentuximab vedotin | Protease-cleavable | Val-Cit | CD30 |

| Trastuzumab deruxtecan | Protease-cleavable | Gly-Gly-Phe-Gly | HER2 |

| Polatuzumab vedotin | Protease-cleavable | Val-Cit | CD79b |

| Tisotumab vedotin | Protease-cleavable | Val-Cit | Tissue Factor |

This table provides illustrative examples and is not exhaustive.

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLKZYCOGLRPC-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Linker Synthesis and Bioconjugation Strategies

Synthetic Methodologies for Oligopeptide Scaffolds

The synthesis of the tetrapeptide core of MC-Gly-Gly-Phe-Gly, which is Gly-Gly-Phe-Gly, can be achieved through established peptide synthesis methodologies. These methods are broadly categorized into solid-phase and solution-phase synthesis.

Principles of Solid-Phase Peptide Synthesis for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the synthesis of peptides like Gly-Gly-Phe-Gly. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. google.comuni-regensburg.de

The general workflow for the SPPS of Gly-Gly-Phe-Gly is as follows:

Resin Preparation: An unprotected phenylalanine is pre-loaded onto a 2-chlorotrityl resin. google.com The resin is then washed and swelled in a suitable solvent like dimethylformamide (DMF).

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound phenylalanine is removed using a base, typically piperidine (B6355638) in DMF.

Amino Acid Coupling: The next amino acid in the sequence (Glycine), with its N-terminus protected by an Fmoc group and its carboxylic acid activated, is then coupled to the deprotected N-terminus of the preceding amino acid. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure. mdpi.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

Iterative Cycles: This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid (Glycine and then another Glycine) until the desired tetrapeptide sequence is assembled.

Cleavage from Resin: Once the synthesis is complete, the peptide is cleaved from the solid support using a cleavage cocktail, which typically includes a strong acid like trifluoroacetic acid (TFA).

This iterative process allows for the efficient and controlled synthesis of the desired peptide sequence.

Solution-Phase Approaches for Peptide Fragment Elongation

While SPPS is dominant, solution-phase peptide synthesis (SolPS) offers an alternative for preparing peptide fragments or the entire peptide chain. nih.govnih.govspringernature.com In SolPS, the reactions occur in a homogeneous solution, and the intermediates are isolated and purified after each step. nih.gov

For a tetrapeptide like Gly-Gly-Phe-Gly, a fragment condensation approach can be employed. For instance, two dipeptides (e.g., Boc-Gly-Gly-OH and H-Phe-Gly-OMe) could be synthesized separately and then coupled together. massey.ac.nz Coupling agents like propylphosphonic anhydride (B1165640) (T3P®) have been shown to facilitate efficient peptide bond formation in solution with minimal side reactions. researchgate.net

A key challenge in SolPS is the purification of intermediates. However, for certain complex peptide structures that are not amenable to SPPS, SolPS remains a valuable technique. nih.govnih.govspringernature.com

Chemical Reactivity of the Maleimide (B117702) Caproyl (MC) Moiety

The Maleimide Caproyl (MC) group is a critical component of the this compound linker, providing the reactive handle for conjugation to the antibody.

Thiol-Directed Conjugation in Protein Modification

The maleimide group is highly reactive towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins. tcichemicals.comtocris.com This reaction, a Michael addition, proceeds rapidly and with high specificity under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. tcichemicals.comaxispharm.com The rate of reaction with thiols is significantly faster than with other nucleophilic groups like amines at neutral pH. axispharm.com

This high chemoselectivity makes the thiol-maleimide reaction a cornerstone of bioconjugation for creating antibody-drug conjugates. axispharm.comnih.gov Engineered antibodies with accessible cysteine residues can be precisely modified with maleimide-containing linkers like this compound. However, the stability of the resulting thiosuccinimide linkage can be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation. nih.govucl.ac.uk

| Parameter | Condition | Observation | Reference |

| Reaction pH | 6.5 - 7.5 | Optimal for selective thiol conjugation | tcichemicals.com |

| Reaction pH | > 7.5 | Potential for side reactions with amines | nih.gov |

| Stability | Physiological pH | Susceptible to retro-Michael reaction | ucl.ac.uk |

Orthogonal Bioconjugation Chemistries for this compound Integration

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions on a single molecule without interference between the different reactive groups. researchgate.net In the context of this compound, this allows for the sequential attachment of different molecular entities.

For instance, a peptide scaffold could be synthesized with both a maleimide group and another protected reactive group. ub.edumdpi.com The maleimide can be used for a thiol-specific conjugation, and then the second group can be deprotected and reacted with a different partner in a subsequent step. ub.edu This approach enables the construction of more complex and multifunctional bioconjugates.

Examples of orthogonal reactions that can be used in combination with maleimide chemistry include:

Huisgen Cycloadditions (Click Chemistry): The reaction between an azide (B81097) and an alkyne. ub.edu

Oxime and Hydrazone Formation: The reaction of an aldehyde or ketone with a hydroxylamine (B1172632) or hydrazine (B178648) derivative. ub.edu

Diels-Alder Reactions: The cycloaddition of a diene and a dienophile. mdpi.com

These strategies provide a versatile toolkit for the precise chemical modification of peptides and proteins.

Design and Synthesis of Self-Immolative Spacers in Tandem with Peptide Linkers

Self-immolative spacers are chemical motifs that are stable until a specific triggering event, after which they undergo a spontaneous and irreversible fragmentation to release a payload molecule. nih.govresearchgate.net In ADCs, the trigger is typically the enzymatic cleavage of the peptide linker. creative-biolabs.com

The Gly-Gly-Phe-Gly sequence in the linker is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are abundant in the tumor cell environment. creative-biolabs.comiris-biotech.de Cleavage of the peptide bond between Phenylalanine and Glycine (B1666218) initiates the self-immolation process. mdpi.comrsc.org

A common self-immolative spacer used in conjunction with peptide linkers is p-aminobenzyl alcohol (PAB). researchgate.netnih.gov When the peptide is cleaved, it unmasks an amine on the PAB moiety. This triggers a 1,6-elimination reaction, leading to the release of the attached drug. researchgate.netrsc.org Other self-immolative systems, such as those based on hemithioaminals, have also been developed. nih.gov

The combination of a protease-cleavable peptide sequence and a self-immolative spacer ensures that the cytotoxic drug is released specifically within the target cancer cell, minimizing off-target toxicity. proteogenix.scienceaxispharm.com

| Component | Function | Example | Reference |

| Peptide Linker | Protease-cleavable sequence | Gly-Gly-Phe-Gly | iris-biotech.de |

| Cleavage Enzyme | Lysosomal protease | Cathepsin B, Pepsin, Chymotrypsin | creative-biolabs.comnih.govpearson.com |

| Self-Immolative Spacer | Spontaneous drug release | p-aminobenzyl alcohol (PAB) | researchgate.net |

| Triggering Event | Peptide bond cleavage | Cleavage after Phenylalanine | mdpi.com |

Structural Modifications and Analog Development of the Gly-Gly-Phe-Gly Sequence

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), valued for its distinct characteristics that differentiate it from other protease-cleavable linkers. nih.gov Its development and subsequent modifications are driven by the continuous search for linkers with an optimal balance of plasma stability and efficient intracellular payload release. adcreview.com Research in this area focuses on comparative analysis with existing linkers and the rational design of novel analogs to enhance the therapeutic index of ADCs.

Comparative Performance and Advantages

The GGFG sequence has demonstrated significant advantages over both earlier tetrapeptide linkers and more common dipeptide sequences. Previously explored tetrapeptides like Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu were found to be largely unsuitable for ADC applications due to their hydrophobicity, complex synthesis, and slow payload release kinetics. cam.ac.uk

More recently, the GGFG linker has been extensively compared to the prevalent Val-Cit (valine-citrulline) and Val-Ala (valine-alanine) dipeptide linkers. axispharm.comcreative-biolabs.com The GGFG tetrapeptide shows superior stability in human, rat, and mouse plasma, with studies indicating only a 1-2% payload release over 21 days, a critical factor in minimizing off-target toxicity. researchgate.net In contrast, some dipeptide linkers, while effective, can be susceptible to premature cleavage by other proteases besides the target lysosomal cathepsins. researchgate.net

A key advantage of the GGFG linker is its ability to be incorporated into ADCs with a high drug-to-antibody ratio (DAR) without inducing the aggregation that can plague other linkers. axispharm.com For instance, the Val-Cit linker often presents challenges with precipitation and aggregation at high DARs. The Val-Ala linker, being more hydrophilic, mitigates this to some extent, allowing for a DAR of up to 7.4. axispharm.com Notably, the GGFG linker was successfully used in Trastuzumab deruxtecan (B607063), an ADC with a high DAR of approximately 8, which challenges the conventional belief that high-DAR conjugates often have poor pharmacokinetic profiles. nih.govaxispharm.comaxispharm.com

| Feature | Gly-Gly-Phe-Gly (GGFG) | Val-Cit (VC) | Val-Ala (VA) |

| Type | Tetrapeptide | Dipeptide | Dipeptide |

| Plasma Stability | High (1-2% release over 21 days) researchgate.net | Generally good, but can be less stable than GGFG creative-biolabs.com | Good, similar to Val-Cit axispharm.com |

| Aggregation at High DAR | Low axispharm.com | High, can cause precipitation | Lower than Val-Cit, suitable for lipophilic payloads axispharm.com |

| Achievable DAR | High (e.g., ~8) nih.govaxispharm.com | Difficult to achieve high DARs | High (e.g., 7.4) axispharm.com |

| Cleavage Enzyme | Lysosomal proteases (e.g., Cathepsin B) cam.ac.ukrsc.org | Primarily Cathepsin B nih.govnih.gov | Lysosomal proteases |

| Notable ADC | Trastuzumab deruxtecan (Enhertu™) nih.govaxispharm.com | Brentuximab vedotin (Adcetris®) rsc.orgiris-biotech.de | Loncastuximab tesirine (B3181916) |

Research Findings on Structural Analogs

The success of the GGFG sequence has spurred further research into developing novel peptide linkers with tailored properties. This involves modifying the amino acid sequence, length, and the associated self-immolative spacers to fine-tune cleavage kinetics, stability, and bystander effect. rsc.orgresearchgate.net

One area of investigation involves altering the peptide sequence itself. Researchers have designed and evaluated untraditional sequences to optimize payload release. For example, a study explored Phe-Gly dipeptide and Val-Ala-Gly tripeptide linkers without a self-immolative group. researchgate.net These linkers were effectively cleaved by Cathepsin B, and the resulting ADCs with a DAR of 8 based on the Val-Ala-Gly linker showed superior performance to a standard ADC in a mouse cancer model. researchgate.net

Another approach focuses on the self-immolative moiety that connects the peptide to the drug. While the Val-Cit linker is often paired with a p-aminobenzyl oxycarbonyl (PABC) spacer, the GGFG linker in Trastuzumab deruxtecan is connected via a more compact and simple aminomethylene (AM) spacer. axispharm.comrsc.org This modification can influence the release mechanism and the properties of the released payload. An alternative strategy proposes replacing the common Val-Cit-PAB linker with a less-explored Gly-Gly-Phe-Gly-formyl motif to navigate both chemical and intellectual property challenges. iris-biotech.de

| Peptide Sequence/Analog | Key Modification(s) | Research Findings/Application |

| Gly-Gly-Phe-Gly (GGFG) | Used with a simple aminomethylene (AM) self-immolative spacer. axispharm.comrsc.org | High plasma stability and allows for high DAR (~8) without aggregation. Used in the approved ADC Trastuzumab deruxtecan. nih.govaxispharm.comresearchgate.net |

| Val-Ala-Gly | Tripeptide sequence used without a self-immolative group. researchgate.net | Cleaved by Cathepsin B. An ADC with this linker (DAR 8) showed higher efficacy in a mouse model compared to a standard ADC. researchgate.net |

| Phe-Gly | Dipeptide sequence used without a self-immolative group. researchgate.net | Responded to Cathepsin B cleavage, liberating a payload catabolite as desired. researchgate.net |

| GGFG-formyl | Replaces the PABC spacer with a formyl group. iris-biotech.de | Proposed as an alternative to the common Val-Cit-PAB motif to address chemical and IP considerations. iris-biotech.de |

| GGFG-GABA-Exatecan | Introduction of a gamma-aminobutyric acid (GABA) spacer. glpbio.com | Developed as a drug-linker conjugate for ADC construction. glpbio.com |

| Val-Lys-Gly | Tripeptide sequence. google.com | Described in patent literature as a potential releasable linker for camptothecin (B557342) conjugates. google.com |

These structural modifications and the development of new analogs underscore the modularity of peptide linkers. By systematically altering the amino acid sequence, length, and associated spacers, researchers can precisely control the stability, release characteristics, and ultimately the therapeutic efficacy of antibody-drug conjugates. researchgate.netresearchgate.net

Enzymatic Mechanisms of Mc Gly Gly Phe Gly Cleavage

Identification and Characterization of Relevant Proteases

The cleavage of the MC-Gly-Gly-Phe-Gly linker is primarily mediated by a class of enzymes known as proteases, which are abundant within the cellular compartments, particularly lysosomes.

Cathepsin B is a lysosomal cysteine protease that is frequently implicated in the cleavage of peptide linkers used in ADCs. nih.gov This enzyme is highly expressed in many tumor cells, making it an attractive target for the site-specific release of cytotoxic agents. iris-biotech.de Cathepsin B functions optimally in the acidic environment of the lysosome, with a pH optimum typically between 4.5 and 5.5. escholarship.org Its enzymatic activity involves both exopeptidase and endopeptidase functions, allowing it to cleave peptide bonds at various positions. nih.gov The GGFG sequence is a recognized substrate for Cathepsin B, which cleaves the peptide bond to initiate the release of the conjugated drug. nih.govnih.gov

While Cathepsin B is a key player, other proteases also contribute to the cleavage of the GGFG linker.

Cathepsin L: This lysosomal cysteine protease is another significant enzyme involved in the processing of GGFG-containing linkers. Some studies suggest that Cathepsin L may even be more responsive than Cathepsin B in cleaving the GGFG sequence. researchgate.net Like Cathepsin B, it is highly active in the acidic milieu of lysosomes. researchgate.net

Other Cathepsins (K and S): While their specific activity on the GGFG sequence is less characterized, Cathepsins K and S are known to cleave other peptide linkers and may play a compensatory role in the absence of Cathepsin B. researchgate.net The substrate specificities of these cathepsins show some overlap, allowing for a degree of redundancy in the lysosomal degradation of internalized ADCs. researchgate.netnih.gov

Neutrophil Elastase: This serine protease, found in neutrophils, has been shown to cleave certain peptide linkers, such as Val-Cit. researchgate.netnih.gov While its specific activity against the GGFG linker is not as well-documented, it represents a potential extracellular protease that could influence the stability of ADCs, particularly in the tumor microenvironment where neutrophil infiltration can occur.

Table 1: Key Proteases Involved in the Cleavage of GGFG-based Linkers

| Protease | Location | Optimal pH | Role in GGFG Cleavage |

| Cathepsin B | Lysosome | Acidic (4.5-5.5) | Primary intracellular protease for GGFG cleavage. nih.govescholarship.org |

| Cathepsin L | Lysosome | Acidic | Highly responsive to GGFG, potentially more so than Cathepsin B. researchgate.net |

| Cathepsin K | Lysosome | Acidic | Potential for cleavage, though less specific to GGFG. researchgate.net |

| Cathepsin S | Lysosome | Acidic to Neutral | Potential for cleavage, though less specific to GGFG. researchgate.net |

| Neutrophil Elastase | Extracellular | Neutral | Potential for extracellular cleavage of similar peptide linkers. researchgate.netnih.gov |

Kinetics and Thermodynamics of Enzymatic Hydrolysis

The rate and efficiency of this compound cleavage are determined by the principles of enzyme kinetics and thermodynamics, which can be studied through various experimental assays.

In vitro assays are crucial for characterizing the enzymatic cleavage of the GGFG linker. These experiments typically involve incubating the this compound compound or a related ADC with purified proteases, such as Cathepsin B or L, and monitoring the release of the payload over time. nih.gov Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to quantify the starting material and the cleavage products. nih.gov While specific kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) for this compound are not extensively reported in publicly available literature, these assays allow for a comparative analysis of cleavage efficiency by different enzymes and under various conditions. For instance, studies have shown that the GGFG linker is efficiently cleaved by lysosomal extracts, confirming its susceptibility to the enzymatic machinery within the lysosome. researchgate.net

Table 2: Summary of In Vitro Cleavage Characteristics of GGFG-based Linkers

| Assay Type | Key Findings |

| Incubation with Purified Cathepsin B | Demonstrates direct cleavage of the GGFG sequence. nih.govnih.gov |

| Incubation with Purified Cathepsin L | Shows efficient cleavage, in some cases exceeding that of Cathepsin B. researchgate.net |

| Incubation with Lysosomal Lysates | Confirms effective cleavage by the mixture of lysosomal proteases. researchgate.net |

| Plasma Stability Assays | The GGFG linker generally exhibits high stability in plasma, indicating minimal premature cleavage. researchgate.net |

Following administration, ADCs containing the this compound linker are designed to remain stable in the systemic circulation. researchgate.net Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. nih.gov Within the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by cathepsins. researchgate.net This cleavage releases the cytotoxic payload, which can then exert its therapeutic effect.

The in vivo metabolism of the this compound linker itself has not been detailed extensively in the literature. However, based on the known cleavage sites of cathepsins, the primary metabolites would be the released payload, the maleimide-caproyl (MC) group still attached to the antibody, and the tetrapeptide fragment Gly-Gly-Phe-Gly, which would likely be further degraded into individual amino acids. Mass spectrometry-based techniques are instrumental in identifying and quantifying these metabolites in biological samples.

Table 3: In Vivo Behavior of GGFG-based Linkers

| Biological Compartment | Behavior of GGFG Linker | Primary Metabolites |

| Systemic Circulation (Plasma) | Generally stable with minimal cleavage. researchgate.net | Intact ADC |

| Lysosome of Target Cell | Efficiently cleaved by cathepsins. researchgate.net | Released payload, Antibody-MC, GGFG peptide fragments |

| Cytosol of Target Cell | GGFG peptide fragments are likely degraded to amino acids. | Glycine (B1666218), Phenylalanine |

Factors Influencing Enzymatic Specificity and Cleavage Rates in Biological Systems

Several factors within the biological system can influence the specificity and rate of this compound cleavage.

pH: The activity of lysosomal proteases like Cathepsin B is highly dependent on pH. escholarship.org The acidic environment of the lysosome (pH 4.5-5.5) is optimal for their enzymatic function, ensuring that the cleavage of the GGFG linker is largely restricted to this compartment. escholarship.org At the neutral pH of the blood and extracellular space, the activity of these enzymes is significantly lower, contributing to the stability of the linker in circulation.

Enzyme Specificity: The amino acid sequence Gly-Gly-Phe-Gly is specifically recognized by certain proteases. The phenylalanine residue is a key recognition motif for enzymes like Cathepsin B and L, which have a preference for hydrophobic residues at the P2 position of their substrates. The surrounding glycine residues also contribute to the proper positioning of the scissile bond within the active site of the enzyme.

Subcellular Localization: The colocalization of the ADC and the relevant proteases within the lysosome is a critical determinant of cleavage. The process of receptor-mediated endocytosis ensures that the ADC is delivered to the lysosome where high concentrations of active cathepsins are present. nih.gov

Enzyme Concentration and Expression Levels: The rate of cleavage can be influenced by the concentration of active proteases within the lysosomes of a particular cell type. Tumor cells often overexpress certain cathepsins, which can lead to more efficient payload release compared to non-cancerous cells. iris-biotech.de

Rational Design of Peptide Substrate Sequences for Enhanced Cleavage Control

The development of peptide linkers like this compound is a result of a rational design process aimed at optimizing the therapeutic window of ADCs. The goal is to create a linker that is highly stable in systemic circulation but is efficiently and specifically cleaved upon internalization into target tumor cells. nih.gov This balance is paramount for both the efficacy and safety of the conjugate.

The core principle of this design is to exploit the differences between the extracellular environment (blood plasma) and the intracellular environment of tumor cells (lysosomes). iphasebiosci.comnih.gov Lysosomes contain high concentrations of specific proteases, such as cathepsins, which are less active at the neutral pH of blood but function optimally in the acidic lysosomal environment. creativebiomart.netiphasebiosci.com

Key considerations in the rational design of peptide substrates include:

Enzyme Specificity: The amino acid sequence is chosen to be a preferred substrate for a target enzyme that is overexpressed in tumor cells or is highly active in the lysosomal compartment. The Gly-Gly-Phe-Gly sequence was identified as a substrate for lysosomal proteases, particularly cathepsin L. iphasebiosci.comnih.gov In contrast, other sequences like Valine-Citrulline (Val-Cit) are known to be excellent substrates for cathepsin B. iphasebiosci.comcreative-biolabs.com The choice of sequence allows for tuning the release mechanism to the specific enzymatic profile of the target cell.

Cleavage Kinetics: The rate of cleavage is a critical parameter. The linker must be cleaved rapidly enough to release a lethal concentration of the payload within the cell's lifespan but not so rapidly that it compromises stability in circulation. The design of the peptide sequence directly influences its binding affinity to the enzyme's active site and, consequently, the rate of hydrolysis.

Stability: The peptide linker must be resistant to cleavage by proteases present in the blood, such as plasmin. The Gly-Gly-Phe-Gly sequence demonstrates high plasma stability, which prevents the premature release of the cytotoxic drug that could harm healthy tissues. iphasebiosci.comcreative-biolabs.com

The table below summarizes the characteristics of different enzyme-sensitive peptide linkers, illustrating the principles of rational design.

| Linker Sequence | Primary Cleaving Enzyme | Relative Plasma Stability | Key Design Feature |

| Gly-Gly-Phe-Gly (GGFG) | Cathepsin L iphasebiosci.com | High iphasebiosci.comcreative-biolabs.com | Optimized for stability and specific release by lysosomal proteases. nih.gov |

| Val-Cit (VC) | Cathepsin B iphasebiosci.comcreative-biolabs.com | High iphasebiosci.com | Highly efficient cleavage by cathepsin B, a common lysosomal enzyme. |

| Val-Ala | Cathepsin B creative-biolabs.com | High | Shows less aggregation at high DAR compared to Val-Cit in some contexts. creative-biolabs.com |

The process of rational design is iterative, involving the synthesis and evaluation of various peptide sequences to identify candidates with the optimal profile of stability, specific cleavability, and compatibility with the antibody and payload. This careful molecular engineering is essential for creating next-generation ADCs with improved efficacy and safety profiles. nih.gov

Applications in Antibody Drug Conjugate Adc Development

Integration of MC-Gly-Gly-Phe-Gly into ADC Architecture

The integration of the this compound sequence into an ADC involves conjugating it between the antibody and the cytotoxic payload. This requires careful chemical strategies to ensure stable attachment to the antibody while providing a cleavable link to the drug.

Strategies for Antibody-Linker-Payload Assembly

The assembly of ADCs utilizing the this compound linker commonly involves conjugating the maleimide (B117702) group (MC) to accessible cysteine residues on the antibody. rsc.org This method, often following reduction of interchain disulfide bonds, is a prevalent strategy for attaching the linker-payload to the antibody. glpbio.comadcreview.com The peptide sequence Gly-Gly-Phe-Gly is then typically connected to a self-immolative spacer, such as a p-aminobenzyl carbamate (B1207046) (PABC) unit or an aminomethyl (AM) spacer, which in turn is conjugated to the cytotoxic payload. rsc.orgresearchgate.netglpbio.com Upon internalization of the ADC into the lysosome, the Gly-Gly-Phe-Gly sequence is recognized and cleaved by lysosomal proteases, notably cathepsin B. cam.ac.ukresearchgate.net Cleavage of the peptide linker triggers the rapid 1,6-elimination of the self-immolative spacer, thereby releasing the free, active cytotoxic payload within the target cell. cam.ac.ukresearchgate.net This enzymatic cleavage mechanism ensures that the payload is released specifically in the intracellular environment of cancer cells where these enzymes are abundant, minimizing systemic release and off-target toxicity. chemexpress.comcam.ac.uk

Preclinical Assessment of this compound-Linked ADCs

Preclinical studies are essential to evaluate the efficacy and mechanism of action of ADCs utilizing the this compound linker. These studies typically involve in vitro assessments of cellular uptake, intracellular trafficking, and cytotoxic potency, as well as in vivo evaluations of anti-tumor efficacy in relevant animal models.

In Vitro Cellular Uptake and Intracellular Trafficking Studies

Following binding to the target antigen on the cell surface, ADCs are internalized into cells primarily through receptor-mediated endocytosis. oup.com Studies evaluating ADCs with cleavable linkers like this compound assess the rate and extent of this internalization process. Once inside the cell, the ADC-antigen complex traffics through endosomal compartments and typically fuses with lysosomes. oup.com The acidic environment and the presence of lysosomal enzymes, such as cathepsin B, are critical for the cleavage of the this compound linker. cam.ac.ukresearchgate.net Research findings indicate that ADCs with protease-cleavable linkers are internalized and processed within the lysosomal pathway, leading to the release of the active payload. oup.commedchemexpress.com The efficiency of cellular uptake and subsequent intracellular trafficking to the lysosome are key determinants of the ADC's ability to deliver the payload effectively.

Evaluation of In Vitro Cytotoxic Potency and Bystander Effect

The cytotoxic potency of this compound-linked ADCs is evaluated in vitro by measuring their ability to inhibit the proliferation or induce the death of cancer cells expressing the target antigen. This is typically assessed using cell viability assays to determine half-maximal inhibitory concentration (IC50) values. d-nb.info The bystander effect is a crucial characteristic of ADCs with cleavable linkers and membrane-permeable payloads, where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may have low or no antigen expression. nih.govcrownbio.com The this compound linker, when used with a permeable payload, facilitates this bystander killing effect, which is particularly advantageous for treating heterogeneous tumors where not all cells express high levels of the target antigen. crownbio.comd-nb.infonih.gov Studies have investigated the in vitro cytotoxic activity of ADCs using this linker with various payloads, demonstrating potent cell killing in target-positive cell lines and, in some cases, confirming the bystander effect in co-culture models or heterogeneous cell populations. d-nb.infomedchemexpress.com

In Vivo Efficacy in Xenograft and Syngeneic Tumor Models

Preclinical in vivo studies are conducted in animal models, such as xenograft (human tumors in immunocompromised mice) and syngeneic (mouse tumors in immunocompetent mice) models, to evaluate the anti-tumor efficacy of this compound-linked ADCs. These studies assess the ADC's ability to inhibit tumor growth, induce tumor regression, and improve survival. Research has shown that ADCs utilizing the this compound linker exhibit significant anti-tumor activity in various xenograft models. d-nb.infomedchemexpress.comglpbio.cn For example, an ADC incorporating the this compound linker with an exatecan (B1662903) payload derivative demonstrated antitumor efficacy in A375 xenograft mice, inhibiting tumor growth and inducing tumor regression. medchemexpress.comglpbio.cn Comparisons with ADCs employing other linkers or with standard treatments are often performed to highlight the advantages of the this compound linker design. d-nb.infonih.gov The stability of the linker in circulation and efficient payload release within the tumor contribute to the observed in vivo efficacy.

Clinical Significance and Regulatory Considerations

Cleavable linkers, such as those incorporating peptide sequences like Gly-Gly-Phe-Gly, are widely utilized in ADCs due to their ability to release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or within cancer cells, such as elevated enzyme levels or lower pH. proteogenix.scienceproteogenix.sciencebroadpharm.com This targeted release mechanism is designed to enhance the efficacy against cancer cells while minimizing systemic toxicity to healthy tissues. sygnaturediscovery.comnih.gov

The Role of Gly-Gly-Phe-Gly in Approved ADCs (e.g., Trastuzumab Deruxtecan (B607063)/Enhertu®)

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a prominent example of an enzyme-cleavable linker successfully implemented in approved ADCs. nih.govmdpi.com A key instance is fam-trastuzumab deruxtecan-nxki (Enhertu®), a HER2-directed ADC. nih.govenhertuhcp.com In Enhertu, the Gly-Gly-Phe-Gly linker connects the anti-HER2 antibody trastuzumab to a potent topoisomerase I inhibitor payload, DXd (an exatecan derivative). nih.govenhertuhcp.commdpi.com

The mechanism of action involves the ADC binding to HER2-expressing cancer cells and undergoing internalization. nih.govosf.io Once inside the lysosomal compartment of the cancer cell, the Gly-Gly-Phe-Gly sequence within the linker is specifically cleaved by lysosomal enzymes, such as cathepsin B, which are often overexpressed in various cancer types. mdpi.comcreativepegworks.comnih.gov This enzymatic cleavage releases the active DXd payload, which then exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and cell death. nih.govenhertuhcp.com The use of a cleavable linker like Gly-Gly-Phe-Gly in Enhertu contributes to the bystander effect, where the released membrane-permeable payload can also kill neighboring cancer cells that may have lower or no target antigen expression. broadpharm.comenhertuhcp.comresearchgate.net

Emerging Clinical Candidates Incorporating this compound

Beyond approved therapies, the this compound linker is being explored in various emerging clinical ADC candidates. The maleimidocaproyl (MC) group is often used to attach the peptide linker to the antibody, typically via a cysteine residue. broadpharm.com This conjugation strategy provides a stable link in circulation.

Several ADCs in late-stage clinical development utilize a Gly-Gly-Phe-Gly linker, often in conjunction with the DXd payload, targeting various antigens. These include candidates such as patritumab deruxtecan (HER3-DXd), datopotamab deruxtecan (Dato-DXd), ifinatamab deruxtecan, and raludotatug deruxtecan, among others. nih.govcrownbio.com The continued investigation of ADCs incorporating the Gly-Gly-Phe-Gly linker in numerous clinical trials underscores its potential in expanding targeted cancer treatment options. nih.gov

Comparative Analysis of this compound with Other Cleavable Linker Systems (e.g., Val-Cit, Val-Ala, Hydrazone, Disulfide)

| Linker Type | Cleavage Mechanism | Examples in Approved ADCs | Characteristics |

| Peptide (e.g., GGFG) | Enzymatic (e.g., Cathepsin B) | Gly-Gly-Phe-Gly (Enhertu), Val-Cit (Adcetris, Polivy), Val-Ala (Loncastuximab tesirine) nih.govmdpi.comcreativepegworks.comaxispharm.com | Generally stable in plasma, cleaved intracellularly, supports bystander effect. mdpi.comresearchgate.netaxispharm.com |

| Hydrazone | Acid-labile | Mylotarg, Besponsa creativepegworks.comnih.gov | Cleaved in acidic environments (endosomes/lysosomes), can have some instability in plasma. broadpharm.comnih.govcam.ac.uk |

| Disulfide | Reductive (e.g., high glutathione (B108866) levels) | Mylotarg, Besponsa creativepegworks.comnih.gov | Cleaved in the reductive environment of tumor cells, can be less stable in circulation compared to peptide linkers. broadpharm.comcreativepegworks.comcam.ac.uk |

Peptide linkers, including those with Gly-Gly-Phe-Gly and Val-Cit motifs, are designed for cleavage by lysosomal proteases like cathepsin B, which are upregulated in many cancers. mdpi.comcreativepegworks.comnih.gov Val-Cit is a widely used dipeptide linker found in several approved ADCs such as Adcetris and Polivy. creativepegworks.comdrug-dev.comglpbio.com Val-Ala is another dipeptide linker that has shown advantages in terms of reduced aggregation at higher drug-to-antibody ratios (DAR) compared to Val-Cit in some contexts. axispharm.comaxispharm.com Compared to dipeptide linkers, tetrapeptide linkers like Gly-Gly-Phe-Gly have been suggested to offer improved stability in the bloodstream. axispharm.com

Hydrazone linkers are sensitive to the lower pH found in endosomes and lysosomes. broadpharm.comnih.gov While used in early ADCs, they have sometimes been associated with premature cleavage in systemic circulation. osf.iodrug-dev.com Disulfide linkers exploit the higher concentration of glutathione inside tumor cells compared to plasma, leading to reductive cleavage and payload release. broadpharm.comcreativepegworks.com However, disulfide linkers can also be susceptible to premature cleavage. cam.ac.ukdrug-dev.com

The this compound linker, by combining the stable maleimide attachment to the antibody with the enzymatically cleavable Gly-Gly-Phe-Gly peptide sequence, aims to achieve a balance between stability in circulation and efficient, targeted payload release within cancer cells, contributing to the enhanced therapeutic index observed with ADCs like Enhertu. enhertuhcp.com

Role in Prodrug and Targeted Drug Delivery Systems Beyond Adcs

Principles of Enzyme-Activatable Prodrug Design Utilizing Peptide Linkers

Enzyme-activatable prodrug design often employs cleavable linkers that connect the therapeutic agent to a targeting moiety or a carrier system. Peptide linkers are a prominent class of such cleavable linkers. wikipedia.orgnih.govnih.govnovoprolabs.com These linkers are engineered to be stable in systemic circulation but susceptible to cleavage by specific enzymes that are overexpressed or uniquely present in the target environment, such as within cancer cells or at sites of inflammation. wikipedia.orgnih.govnovoprolabs.comguidetopharmacology.orgmedrxiv.org

Upon reaching the target site and cellular internalization, typically through mechanisms like endocytosis, the prodrug is exposed to the intracellular enzymatic environment, particularly within lysosomes. wikipedia.orgnovoprolabs.comguidetopharmacology.org Lysosomal proteases, such as cathepsins, are key enzymes exploited in this strategy due to their elevated levels in various disease states, including many cancers. wikipedia.orgnih.govnovoprolabs.comguidetopharmacology.orgmedrxiv.org The enzymatic hydrolysis of the peptide linker cleaves the connection between the drug and the carrier or targeting moiety, leading to the release of the active drug within the target cells. wikipedia.orgnih.govguidetopharmacology.orgmedrxiv.org This controlled release mechanism is crucial for ensuring that the potent therapeutic agent is liberated precisely where it is needed, thereby improving the therapeutic index. nih.gov

MC-Gly-Gly-Phe-Gly as a Trigger for Controlled Drug Release in Prodrugs

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a well-established substrate for certain lysosomal enzymes, notably cathepsin B and cathepsin L. wikipedia.orgguidetopharmacology.org The inclusion of a maleimide (B117702) group (MC) allows for the facile conjugation of the peptide linker to molecules containing thiol groups, a common strategy for attaching the linker to carrier systems or drugs. nih.govcenmed.cominvivochem.cn

In the context of enzyme-activatable prodrugs, the this compound sequence acts as a specific recognition site for cathepsin-mediated cleavage. When a drug is conjugated to a carrier via an this compound linker, and the conjugate is internalized into cells where these enzymes are active, the peptide bond within the GGFG sequence is hydrolyzed by the cathepsins. wikipedia.orgnovoprolabs.comguidetopharmacology.orgmedrxiv.orgsigmaaldrich.com This cleavage event triggers the release of the appended drug molecule. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is incorporated between the peptide sequence and the drug. novoprolabs.commedrxiv.orgsigmaaldrich.com Following the enzymatic cleavage of the peptide linker, the self-immolative spacer undergoes spontaneous rearrangement and fragmentation, effectively releasing the free, unmodified drug. novoprolabs.commedrxiv.orgsigmaaldrich.com

The GGFG sequence is favored in some designs due to its stability in the bloodstream compared to certain dipeptide linkers, which helps to minimize premature drug release during systemic circulation. wikipedia.orgguidetopharmacology.org The specific amino acid composition, including the phenylalanine residue, can influence the linker's interaction with and specificity for target enzymes.

Application in Polymer-Drug Conjugates and Nanoparticle-Based Delivery

Beyond their prominent role in ADCs, enzyme-cleavable peptide linkers like this compound are being explored for their potential in other targeted delivery modalities, including polymer-drug conjugates and nanoparticle-based systems. nih.govnih.gov

In polymer-drug conjugates, therapeutic agents are covalently attached to soluble or biodegradable polymer backbones. The this compound linker can be used to connect the drug to the polymer chain. This approach allows for the controlled release of the drug from the polymer backbone upon enzymatic cleavage within the target tissue or cells. Research has demonstrated the use of Gly-Gly-Phe-Gly as a linker in conjugates of polysaccharides like carboxymethyl dextran (B179266) (CM-Dex) with drugs such as paclitaxel. Studies have shown that using the Gly-Gly-Phe-Gly linker in CM-Dex-paclitaxel conjugates resulted in higher drug release rates compared to conjugates utilizing single amino acid linkers, and influenced the in vivo antitumor efficacy.

Similarly, in nanoparticle-based drug delivery systems, this compound linkers can be incorporated to achieve targeted and controlled drug release. The linker can be used to conjugate drugs to the surface of nanoparticles or to components within the nanoparticle structure. Upon cellular uptake and enzymatic processing, the linker is cleaved, releasing the drug payload within the target cells. While the search results primarily highlight ADC and polymer conjugate applications, the principle of using an enzyme-sensitive peptide linker for controlled release is directly transferable to various nanoparticle platforms, including liposomes and polymeric nanoparticles, particularly when these systems are designed for intracellular drug delivery. nih.gov

Future Prospects for this compound in Targeted Therapeutics

The demonstrated success and favorable properties of this compound as an enzyme-cleavable linker in ADCs provide a strong foundation for its expanded use in other targeted therapeutic modalities. Its stability in plasma and efficient cleavage by intracellular enzymes like cathepsins make it a valuable tool for achieving controlled drug release. wikipedia.orgnovoprolabs.comguidetopharmacology.org

Compound Names and PubChem CIDs

Advanced Methodologies for Characterization and Evaluation

Analytical Techniques for Conjugation Products

Analytical techniques are essential for confirming the successful formation of conjugates involving the MC-Gly-Gly-Phe-Gly linker and for assessing their purity and stability. These methods provide detailed information about the structure of the conjugate and the efficiency of the conjugation process.

Chromatographic and Spectroscopic Approaches for Structural Confirmation

Chromatographic and spectroscopic methods are routinely used to confirm the structure of conjugation products. Liquid chromatography (LC) coupled with mass spectrometry (MS), often referred to as LC-MS, is a powerful technique for analyzing complex biotherapeutics like ADCs. lcms.czchromatographytoday.com

Mass Spectrometry (MS): MS provides information on the molecular weight of the intact conjugate, allowing for the determination of the drug-to-antibody ratio (DAR). pharmafocusamerica.comgoogle.com Peptide mapping, a technique involving enzymatic digestion of the protein followed by MS analysis of the resulting peptides, can identify the specific sites of linker and drug attachment. lcms.czpharmafocusamerica.comgoogle.comsterlingpharmasolutions.com Advanced dissociation techniques can further characterize the linker and payload attachment. pharmafocusamerica.com High-resolution MS is crucial for accurate mass measurements and identifying potential modifications. sterlingpharmasolutions.comlcms.cz

Chromatographic Techniques: Various chromatographic methods are employed, often coupled with UV or MS detection.

Size-Exclusion Chromatography (SEC): Used to detect aggregation or fragmentation of the conjugate. nih.govpharmafocusamerica.com

Hydrophobic Interaction Chromatography (HIC): A common method for determining the drug-to-antibody ratio (DAR) and drug load distribution, particularly for cysteine-linked conjugates. nih.govpharmafocusamerica.comproteogenix.science

Reversed-Phase HPLC (RP-HPLC): Useful for evaluating payload stability and release profiles, as well as separating conjugated peptides. pharmafocusamerica.comgoogle.comsterlingpharmasolutions.com

Peptide Mapping: Involves digesting the protein component of the conjugate into smaller peptides, which are then separated by chromatography (e.g., RP-HPLC) and analyzed by MS. This allows for the identification of conjugated peptides and the determination of conjugation sites. lcms.czpharmafocusamerica.comgoogle.comsterlingpharmasolutions.com For instance, LC-MSE peptide mapping can identify potential peptide and peptide-drug conjugate components and confirm that conjugation occurs at intended sites. lcms.cz

Combining chromatographic separation with mass spectrometric detection provides comprehensive structural characterization. For example, LC-MS allows for the differentiation of ADCs based on mass analysis and chromatographic retention time. chromatographytoday.com

Quantitative Analysis of Conjugation Efficiency

Quantifying conjugation efficiency is critical for ensuring the consistency and quality of conjugate production. This typically involves determining the average number of drug molecules attached to the antibody, known as the drug-to-antibody ratio (DAR), and the distribution of drug loads. google.comproteogenix.sciencebiopharmaspec.com

UV-Vis Spectroscopy: Can be used to determine the DAR, particularly when the drug payload has a distinct chromophore that absorbs in the UV-Vis range. nih.govpharmafocusamerica.com

Hydrophobic Interaction Chromatography (HIC): Provides information on drug load distribution, showing the relative abundance of species with different numbers of drug molecules attached. nih.govpharmafocusamerica.comproteogenix.science

Mass Spectrometry (MS): Intact protein MS can measure the molecular weight and average DAR. pharmafocusamerica.comgoogle.com MS-based methods generally offer improved sensitivity and selectivity compared to UV-based methods for quantifying conjugated peptides and determining site occupancy ratio. lcms.czgoogle.com Workflows have been developed to streamline the quantitative analysis of ADC peptides using accurate mass screening. lcms.cz

LC-MS: Can be used for DAR analysis and is valuable for process and product development, such as tracking the efficiency of linkage formation. chromatographytoday.com Site-specific quantitation of drug conjugations can be achieved using protease-assisted drug deconjugation, linker labeling, and mass spectrometry. google.com

The DAR is a crucial quality attribute of ADCs, directly impacting the amount of payload delivered to target cells and influencing both safety and efficacy. google.combiopharmaspec.com

Biophysical Characterization of Conjugates

Assessment of Binding Affinity and Receptor Interactions (e.g., Surface Plasmon Resonance)

Assessing the binding affinity of the conjugate to its target receptor is crucial to ensure that the conjugation process has not adversely affected the targeting ability of the molecule.

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique widely used to measure molecular interactions in real-time, including the binding kinetics and affinity between a conjugate and its target. pharmafocusamerica.comnih.govnih.govjacksonimmuno.com SPR can determine the specificity, kinetics, and affinity of antibody-antigen interactions and evaluate the effect of linker binding and drug-to-antibody ratio on these interactions. nih.gov It allows for the quantitative examination of interactions between biomolecules. nih.gov SPR can also be used to assess if the antibody retains its antigen affinity when bound by a linker peptide. bmj.com

SPR provides valuable data on the association and dissociation rates of the conjugate-receptor complex, which are key parameters influencing the efficacy of targeted therapies. nih.govjacksonimmuno.com

Imaging Techniques for Cellular Internalization and Intracellular Release (e.g., Fluorescence Microscopy)

Imaging techniques are vital for visualizing the cellular uptake of the conjugate, its trafficking within the cell, and the release of the payload.

Fluorescence Microscopy (e.g., Confocal Microscopy): By labeling the conjugate or the drug payload with a fluorescent marker, fluorescence microscopy can be used to observe the internalization of the conjugate into target cells. researchgate.netnih.govacs.org Confocal microscopy allows for detailed imaging of the cellular distribution of fluorescently labeled conjugates and can help determine if the conjugate is internalized or remains on the cell surface. researchgate.netnih.gov Studies using confocal microscopy have shown that conjugates can be sequestered in endosomal or membrane-bound compartments. nih.gov Real-time fluorogenic probes can be used to monitor both subcellular dynamics of ADC trafficking and payload release. acs.org

Flow Cytometry: Can be used to quantify the cellular uptake of fluorescently labeled conjugates. researchgate.netacs.org

These imaging techniques provide insights into the cellular mechanisms of action of the conjugate, including receptor-mediated internalization and intracellular processing leading to drug release. biopharmaspec.comacs.org

Computational Approaches for Linker Optimization and Mechanism Prediction

Computational methods play an increasingly important role in the design and optimization of linkers like this compound and in predicting their behavior.

Linker Optimization: Computational approaches, including genetic algorithms and molecular dynamics simulations, can be used to design and optimize peptide linkers for desired properties such as stability and cleavage efficiency. google.comnsfc.gov.cnacs.org Homology modeling and structural simulation of biological molecules are also used in computer-aided drug design, including the design of inter-peptide linkers. nsfc.gov.cn Computational methods can help estimate the impact of varying linker lengths and chemistry on the conformational stability of a peptide. acs.org

Mechanism Prediction: Computational tools can predict potential cleavage sites within a peptide sequence by proteases. researchgate.netoup.comexpasy.org While computational prediction of peptide-protein interactions can have uncertainty, computational studies can provide insights into the energy required for cleavage at specific sites. nih.govacs.org Computational approaches can also aid in vaccine construction with the aid of linkers and other functional peptides. oup.com

Computational modeling and simulations can help guide experimental design, predict potential issues such as off-target cleavage, and accelerate the development of optimized conjugates. oup.comnih.govfrontiersin.org

Bioanalytical Assays for In Vivo Metabolite Analysis and Drug Release Dynamics

Bioanalytical assays play a critical role in understanding the in vivo behavior of compounds, particularly complex molecules like antibody-drug conjugates (ADCs) that utilize linkers such as this compound. These assays are essential for characterizing the pharmacokinetics of the intact conjugate, analyzing the metabolic fate of the linker and payload, and quantifying the dynamics of drug release within biological systems. The complex structure of ADCs, combining large antibody components with small molecule payloads via a linker, necessitates diverse analytical approaches to decipher the behavior and fate of both components in vivo nih.gov.

Two primary types of bioanalytical methods are employed: ligand-binding assays (LBAs), such as ELISA, and liquid chromatography coupled to mass spectrometry (LC-MS/MS) nih.gov. LBAs are typically utilized for the quantification of the larger molecular weight species, such as the intact ADC or the antibody component nih.gov. ELISA, relying on immunoaffinity detection, is considered a standard LBA format for analyzing large molecules in complex biological samples due to its high sensitivity and broad quantification range nih.gov.

LC-MS/MS, on the other hand, is a powerful technique for the detection and quantification of smaller molecules, including the released drug (payload) and various metabolites resulting from the cleavage and degradation of the linker nih.govresearchgate.net. This method is crucial for assessing the pharmacokinetics of the drug that is no longer bound to the antibody, encompassing both premature release in circulation and liberation during intracellular catabolism of the ADC nih.gov. Sample preparation for LC-MS/MS analysis of small molecule analytes from biological matrices typically involves steps like protein precipitation or solid phase extraction to remove interfering components nih.gov. Molecular and fragment masses obtained from MS/MS are used for metabolite identification, while techniques like UV absorption or mass spectrometry enable quantification nih.gov.

The this compound linker is designed to be cleavable, primarily by lysosomal enzymes such as Cathepsin B, following internalization of the ADC into target cells axispharm.comnih.govcam.ac.uk. This enzymatic cleavage releases the cytotoxic payload, often attached via a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) or an amino methylene (B1212753) (AM) spacer, which then undergoes spontaneous rearrangement to liberate the active drug mdpi.comrsc.org. Consequently, in vivo metabolite analysis focuses on identifying and quantifying the products of this cleavage. Expected metabolites can include the free drug, the drug still attached to fragments of the linker (e.g., Gly-Gly-Phe-Gly-drug, Phe-Gly-drug, Gly-drug), and potentially further degradation products of the peptide linker itself.

Studies utilizing ADCs incorporating the Gly-Gly-Phe-Gly tetrapeptide linker have demonstrated its suitable stability in plasma across different species, including mouse, rat, and human, with low levels of payload release observed in circulation over extended periods nih.gov. This stability is a critical factor for minimizing off-target toxicity and ensuring that the majority of the drug is delivered to the intended target site nih.gov. Upon cellular uptake and lysosomal processing, the linker is efficiently cleaved by Cathepsin B, leading to the release of the active payload within the tumor microenvironment axispharm.comnih.govcam.ac.uk.

While specific quantitative data tables for the in vivo metabolite concentrations of this compound fragments across various studies were not extensively detailed with numerical values in the search results, the application of LC-MS/MS allows for the generation of such data. A conceptual representation of the types of analytes monitored in bioanalytical studies of ADCs with cleavable linkers is presented below.

| Analyte | Detection Method | Biological Matrix (Examples) | Purpose of Analysis |

| Intact Antibody-Drug Conjugate (ADC) | LBA (e.g., ELISA) | Plasma, Serum | Assess overall systemic exposure and half-life of the conjugate. nih.gov |

| Conjugated Drug (Antibody with Linker-Drug) | LBA, LC-MS (High-Res) | Plasma, Serum | Evaluate drug-to-antibody ratio (DAR) and circulating forms. |

| Released Drug (Payload) | LC-MS/MS | Plasma, Tumor Tissue, Other Tissues | Quantify active drug available at target and off-target sites; assess release kinetics. nih.gov |

| Linker-Drug Metabolites (e.g., Gly-Gly-Phe-Gly-Drug, Phe-Gly-Drug) | LC-MS/MS | Plasma, Tumor Tissue, Lysosomal Extracts | Identify intermediate cleavage products and confirm enzymatic activity. mdpi.comrsc.org |

| Free Linker Fragments (e.g., this compound) | LC-MS/MS | Plasma, Urine | Monitor systemic breakdown of the linker. |

This table illustrates the different components of an ADC incorporating the this compound linker that are typically measured using bioanalytical techniques to understand its in vivo disposition and drug release characteristics. The detailed research findings derived from these assays contribute significantly to the evaluation of ADC efficacy and safety profiles by elucidating the relationship between systemic exposure, tumor accumulation, intracellular drug release, and the formation of various metabolites.

Challenges and Future Directions in Mc Gly Gly Phe Gly Research

Enhancing Plasma Stability and Minimizing Premature Payload Release

A critical challenge in the design of ADCs employing cleavable linkers like MC-Gly-Gly-Phe-Gly is ensuring their stability in systemic circulation. Premature cleavage of the linker in the bloodstream before reaching the target tissue can lead to the off-target release of the highly potent cytotoxic payload. axispharm.comchemexpress.comcam.ac.uk This non-specific drug exposure can result in damage to healthy tissues, contributing to systemic toxicity and narrowing the therapeutic index of the ADC. oup.comaxispharm.com

Research efforts aimed at enhancing the plasma stability of this compound-based ADCs focus on several strategies. These include modifications to the linker structure itself or optimizing the conjugation chemistry to the antibody. The inherent properties of the linker, such as hydrophilicity, length, and steric hindrance, significantly impact its stability in plasma. oup.comaxispharm.com While a highly stable linker is desirable to prevent premature release, an overly stable linker might hinder efficient payload release within the target cell. oup.com Therefore, achieving an optimal balance between stability in circulation and efficient intracellular cleavage is a key area of research. axispharm.com

Addressing Potential Immunogenicity and Off-Target Toxicity Profiles

While the peptide linker itself may have low inherent immunogenicity, the entire ADC construct, including the antibody, linker, and payload, can potentially elicit an immune response. The generation of anti-drug antibodies (ADAs) can impact the pharmacokinetics, efficacy, and safety of the ADC. nih.govresearchgate.net

Off-target toxicity associated with this compound linkers primarily stems from premature payload release in circulation or non-specific uptake of the ADC by healthy tissues. oup.comaxispharm.comnih.gov The hydrophilicity of the linker-payload can influence its distribution and potential for off-target effects. oup.com Linkers with lower hydrophilicity may drive the payload into different tissues, increasing off-target toxicity. oup.com

Future research in this area involves refining the ADC design to minimize these issues. This includes optimizing the linker-payload attachment to reduce the likelihood of premature cleavage and exploring site-specific conjugation methods to create more homogeneous ADCs with predictable behavior. Additionally, understanding the cellular uptake mechanisms in both target and non-target cells can inform strategies to reduce off-target accumulation and toxicity.

Exploring Novel Enzymatic Triggers and Non-Enzymatic Cleavage Mechanisms

The this compound linker is primarily designed for cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. iris-biotech.decreative-biolabs.com However, variations in enzyme expression levels across different tumor types and within the tumor microenvironment can impact the efficiency of payload release.

Future research could explore modifications to the this compound sequence or its integration with other linker technologies to enable cleavage by alternative enzymatic triggers that might be more specifically upregulated in certain cancers or under specific conditions within the tumor microenvironment. While the core Gly-Gly-Phe-Gly sequence is a known protease substrate, exploring subtle sequence variations could potentially tune its specificity for different enzymes. iris-biotech.de

Furthermore, the broader field of ADC linker research is investigating non-enzymatic cleavage mechanisms, such as those triggered by pH changes, reduction, or light. iris-biotech.deaxispharm.comcam.ac.ukglpbio.com While the this compound linker is fundamentally an enzyme-cleavable design, future research might explore hybrid linker strategies that combine the peptide sequence with elements responsive to these alternative triggers, potentially offering greater control over payload release or enabling activation in different cellular compartments or extracellular environments.

Integration into Multi-Modal and Combination Therapy Strategies

The integration of ADCs utilizing the this compound linker into multi-modal and combination therapy strategies presents both opportunities and challenges. Combining ADCs with other therapeutic modalities, such as chemotherapy, immunotherapy, or radiation therapy, could potentially lead to synergistic anti-tumor effects and overcome mechanisms of resistance.

However, the potential for overlapping toxicities between the ADC and co-administered therapies needs careful consideration. The systemic exposure to the cytotoxic payload released from the ADC, even if minimized by linker stability, could exacerbate the side effects of other treatments.

Future research should focus on understanding the interactions between ADCs employing this compound linkers and other therapeutic agents at a mechanistic level. This includes evaluating potential impacts on ADC uptake, intracellular trafficking, linker cleavage, and payload activity in the context of combination treatments. Studies are needed to identify optimal combinations, dosing regimens, and treatment schedules that maximize efficacy while minimizing cumulative toxicity.

Development of Predictive Models for In Vivo Performance

Predicting the in vivo performance of ADCs, including their pharmacokinetics, efficacy, and toxicity profiles, remains a significant challenge in ADC development. axispharm.comcrownbio.com The properties of the linker, such as its stability and cleavage characteristics, play a crucial role in determining how the ADC behaves in the complex biological environment. axispharm.com

Developing predictive models for ADCs utilizing the this compound linker requires integrating data from various sources, including in vitro assays evaluating linker stability, enzymatic cleavage rates, and cellular uptake, as well as in vivo studies in animal models. Computational modeling and simulation approaches can help predict ADC distribution, payload release kinetics, and potential off-target accumulation based on the linker's properties and the expression profile of the target antigen and relevant enzymes.

Future directions involve refining these predictive models to more accurately forecast the clinical behavior of this compound-based ADCs. This includes incorporating a deeper understanding of inter-patient variability in enzyme expression, tumor microenvironment characteristics, and potential drug interactions. Improved predictive models could help streamline the development process, reduce the reliance on extensive in vivo testing, and facilitate the selection of promising ADC candidates for clinical translation.

Q & A

Q. How should researchers report synthetic protocols for this compound to ensure reproducibility?

- Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: detail resin type, coupling reagents, purification gradients, and characterization data (e.g., HPLC traces, NMR spectra). Deposit raw data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.